CH7057288

Description

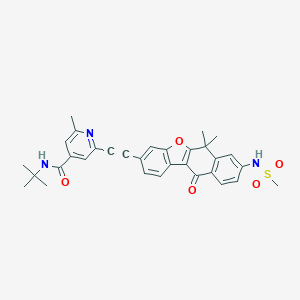

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGOHGQJHJXBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CH7057288: A Deep Dive into its Mechanism of Action as a Pan-Trk Inhibitor

For Immediate Release

Gotemba, Japan - In a significant advancement for oncology research, scientists have elucidated the intricate mechanism of action of CH7057288, a potent and selective pan-Trk inhibitor. This in-depth guide provides a comprehensive overview of the compound's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways. This information is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics.

This compound has emerged as a promising therapeutic agent for cancers driven by Tropomyosin receptor kinase (Trk) fusions.[1][2][3][4] These genetic alterations lead to the constitutive activation of Trk receptor tyrosine kinases (TrkA, TrkB, and TrkC), promoting uncontrolled cell growth and survival.[2][4] this compound effectively counteracts this by selectively inhibiting the kinase activity of all three Trk family members.

Core Mechanism: Inhibition of Trk Kinase Activity

This compound exerts its therapeutic effect through direct inhibition of TrkA, TrkB, and TrkC kinases. In cell-free kinase assays, the compound demonstrated potent inhibitory activity with IC50 values of 1.1 nM, 7.8 nM, and 5.1 nM for TrkA, TrkB, and TrkC, respectively.[1] This high-affinity binding disrupts the catalytic function of the Trk receptors, preventing the downstream signaling cascades that drive oncogenesis.

Quantitative Inhibition Data

| Target | IC50 (nM) |

| TrkA | 1.1 |

| TrkB | 7.8 |

| TrkC | 5.1 |

Downstream Signaling Suppression

The inhibition of Trk kinase activity by this compound leads to a significant reduction in the phosphorylation of key downstream signaling proteins. Gene expression analysis has revealed that this compound effectively suppresses the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways, both of which are critical for cell proliferation and survival.[1][2] This targeted disruption of oncogenic signaling ultimately leads to the inhibition of tumor cell growth.

In Vitro and In Vivo Efficacy

The potent inhibitory activity of this compound translates to significant anti-proliferative effects in cancer cell lines harboring Trk fusions. In contrast, cell lines without these fusions remain largely unaffected, highlighting the inhibitor's selectivity.[1][2][3][4]

Furthermore, in vivo studies using xenograft models of Trk fusion-positive cancers have demonstrated robust tumor growth inhibition.[1][2][3][4] Notably, in an intracranial implantation model, which mimics brain metastasis, this compound induced significant tumor regression and improved event-free survival.[1][2][3]

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's mechanism of action, detailed experimental protocols are provided below.

Cell-Free Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against TrkA, TrkB, and TrkC kinases.

Methodology:

-

Recombinant TrkA, TrkB, and TrkC enzymes were used.

-

The kinase reaction was performed in a buffer containing ATP and a specific substrate peptide for each kinase.

-

This compound was added at various concentrations to determine the IC50 value.

-

Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay.

-

IC50 values were calculated from the dose-response curves.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in Trk fusion-positive cancer cells.

Methodology:

-

Cell Culture and Treatment: Trk fusion-positive cell lines (e.g., CUTO-3, KM12-Luc, MO-91) were cultured under standard conditions. Cells were treated with varying concentrations of this compound for 2 hours.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in Cell Lysis Buffer (Cell Signaling Technology) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total forms of Trk, ERK, and other relevant signaling proteins. This was followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo setting.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.

-

Tumor Implantation: Trk fusion-positive cancer cells were subcutaneously injected into the flanks of the mice. For the intracranial model, cells were stereotactically injected into the brain.

-

Drug Administration: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at a specified dose and schedule.

-

Tumor Measurement: Tumor volume was measured regularly using calipers. For the intracranial model, tumor burden was often assessed by bioluminescence imaging.

-

Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the treated group to the control group. Event-free survival was also monitored.

Conclusion

This compound is a potent and selective pan-Trk inhibitor that effectively targets the oncogenic signaling driven by Trk fusions. Its mechanism of action, characterized by the direct inhibition of Trk kinases and subsequent suppression of downstream MAPK and E2F pathways, has been robustly demonstrated through in vitro and in vivo studies. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising anti-cancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.fredhutch.org [research.fredhutch.org]

The Discovery of CH7057288: A Potent, Selective, and Orally Bioavailable pan-TRK Inhibitor for TRK Fusion-Positive Cancers

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases including TRKA, TRKB, and TRKC, are critical for the development and function of the nervous system.[1] In a wide variety of cancers, chromosomal rearrangements can lead to the expression of TRK fusion proteins, which are constitutively active and act as oncogenic drivers.[2][3] This has made the TRK signaling pathway a compelling target for cancer therapy. CH7057288 is a novel, orally bioavailable, and potent pan-TRK inhibitor belonging to a unique tetracyclic chemical class.[1] It has demonstrated high selectivity and potent inhibitory activity against all three TRK family members, leading to the suppression of tumor growth in preclinical models of TRK fusion-positive cancers.[2] This technical guide provides an in-depth overview of the discovery and preclinical characterization of this compound, including its biochemical and cellular activity, in vivo efficacy, and the experimental methodologies used for its evaluation.

Core Data Presentation

Biochemical and Cellular Activity of this compound

This compound exhibits potent inhibitory activity against TRKA, TRKB, and TRKC kinases in cell-free assays.[4][5][6] This potent biochemical activity translates to effective inhibition of proliferation in cancer cell lines harboring TRK fusions.[2]

| Parameter | TRKA | TRKB | TRKC | Reference |

| Biochemical IC50 | 1.1 nM | 7.8 nM | 5.1 nM | [4][5][6] |

Table 1: Biochemical potency of this compound against TRK kinases.

The cellular activity of this compound was assessed in various TRK fusion-positive cancer cell lines. The inhibitor demonstrated potent anti-proliferative effects in these cell lines, while TRK-negative cell lines were largely unaffected.[7]

| Cell Line | TRK Fusion | Cancer Type | Proliferation IC50 | Reference |

| CUTO-3 | MPRIP-NTRK1 | - | Single-digit to double-digit nM | [7] |

| KM12-Luc | TPM3-NTRK1 | Colon Cancer | Single-digit to double-digit nM | [7] |

| MO-91 | - | - | Single-digit to double-digit nM | [7] |

| NCI-H1299 | TRK-negative | NSCLC | >1 µM | [7] |

| HCT-116 | TRK-negative | Colorectal Cancer | >1 µM | [7] |

Table 2: Cellular anti-proliferative activity of this compound.

In Vivo Efficacy of this compound

The anti-tumor activity of this compound was evaluated in mouse xenograft models using TRK fusion-positive cancer cell lines. Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression.[2][7]

| Xenograft Model | Treatment | Outcome | Reference |

| CUTO-3 (subcutaneous) | This compound (oral, once daily) | Potent tumor growth inhibition, remarkable tumor regression | [7] |

| MO-91 (subcutaneous) | This compound (oral, once daily) | Potent tumor growth inhibition, remarkable tumor regression | [7] |

| KM12-Luc (subcutaneous) | This compound (oral, once daily) | Potent tumor growth inhibition | [7] |

| CUTO-3-Luc (intracranial) | This compound (oral, once daily) | Significant tumor regression, improved event-free survival | [2] |

Table 3: In vivo efficacy of this compound in xenograft models.

Pharmacokinetics of this compound

Pharmacokinetic studies in mice demonstrated that this compound is orally bioavailable and exhibits dose-dependent exposure. The compound has a relatively short terminal half-life of 3 to 5 hours.[5]

| Parameter | Value | Species | Reference |

| Terminal Half-life (t1/2) | 3 - 5 hours | Mouse | [5] |

| Bioavailability | Orally Bioavailable | Mouse | [1] |

Table 4: Pharmacokinetic parameters of this compound in mice.

Signaling Pathways and Mechanism of Action

TRK fusion proteins lead to ligand-independent dimerization and constitutive activation of the kinase domain. This results in the autophosphorylation of specific tyrosine residues and the subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[8] this compound exerts its anti-cancer effects by inhibiting the kinase activity of the TRK fusion proteins, thereby blocking downstream signaling. Gene expression analysis has confirmed that this compound suppresses both the MAPK and E2F pathways.[2][8]

Experimental Protocols

Cell-Free Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinases.

Materials:

-

Recombinant human TRKA, TRKB, and TRKC enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the TRK kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Western Blotting for TRK Phosphorylation

This method is used to assess the inhibition of TRK autophosphorylation in a cellular context.

Materials:

-

TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-TRK, anti-total-TRK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture TRK fusion-positive cells to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total TRK and a loading control.

Spheroid Cell Viability Assay

This assay evaluates the effect of this compound on the viability of cancer cells grown in a 3D spheroid culture, which more closely mimics an in vivo tumor environment.

Materials:

-

TRK fusion-positive cancer cell lines

-

Ultra-low attachment 96-well round-bottom plates

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay, Promega)

Procedure:

-

Seed a defined number of cells per well in ultra-low attachment plates to allow for spheroid formation.

-

Incubate for a period sufficient for spheroid formation (typically 3-4 days).

-

Treat the spheroids with a serial dilution of this compound or vehicle control.

-

Incubate for an extended period (e.g., 7 days).

-

Equilibrate the plate and reagents to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker to lyse the spheroids and stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.

Intracranial Xenograft Model

This in vivo model is used to assess the efficacy of this compound against brain metastases of TRK fusion-positive cancers.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

TRK fusion-positive cancer cell line engineered to express luciferase (e.g., CUTO-3-Luc)

-

Stereotactic apparatus for intracranial injections

-

This compound formulation for oral administration

-

Bioluminescence imaging system

-

Luciferin substrate

Procedure:

-

Intracranially implant luciferase-expressing cancer cells into the brains of immunocompromised mice using a stereotactic apparatus.

-

Monitor tumor growth non-invasively by bioluminescence imaging after intraperitoneal injection of luciferin.

-

Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle orally, once daily.

-

Monitor tumor burden regularly using bioluminescence imaging.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and, if required, collect brains for further analysis (e.g., histology).

-

Analyze the data to determine the effect of this compound on tumor growth and survival.

Conclusion

This compound is a potent and selective pan-TRK inhibitor with a novel chemical scaffold. It demonstrates robust anti-tumor activity in preclinical models of TRK fusion-positive cancers, including intracranial models that mimic brain metastases. Its oral bioavailability and favorable pharmacokinetic profile make it a promising candidate for clinical development. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other potential TRK inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. selleckchem.com [selleckchem.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Video: Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]

- 8. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CH7057288: A Deep Dive into the Structure-Activity Relationship of a Potent Pan-TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7057288 is a novel, orally bioavailable, and selective pan-Tropomyosin receptor kinase (TRK) inhibitor that has demonstrated significant potential in the treatment of cancers harboring TRK gene fusions.[1] Developed through a focused screening of an in-house kinase library, this compound emerged from a unique tetracyclic scaffold, distinct from other known TRK inhibitors.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, the experimental protocols for its evaluation, and a visualization of its engagement with the TRK signaling pathway.

Core Structure and Mechanism of Action

This compound is a potent inhibitor of all three TRK family members: TRKA, TRKB, and TRKC. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of the TRK receptors, thereby blocking the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[3] The core of its chemical structure is a unique tetracyclic system, which was systematically modified to optimize its potency, selectivity, and pharmacokinetic properties, including a reduction in the potential for CYP3A4 induction.[2]

Quantitative Structure-Activity Relationship Data

The inhibitory activity of this compound against the three TRK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent and relatively balanced activity across the TRK family.

| Target Kinase | IC50 (nM) |

| TRKA | 1.1[3] |

| TRKB | 7.8[3] |

| TRKC | 5.1[3] |

Table 1: In vitro inhibitory activity of this compound against TRK kinases.

Further studies have shown that this compound maintains its activity against certain clinically relevant TRK mutations that confer resistance to other inhibitors.[4] This attribute is of significant interest for its potential application in patients who have developed resistance to first-generation TRK inhibitors. An X-ray crystal structure of this compound in complex with the TRKA kinase domain has been instrumental in elucidating the specific molecular interactions that underpin its potent inhibitory activity and its ability to overcome resistance mutations.[4]

Experimental Protocols

The characterization of this compound involved a series of key in vitro and in vivo experiments. The following are detailed methodologies for these assays.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of this compound on TRK kinase activity was determined using a biochemical assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against TRKA, TRKB, and TRKC kinases.

Methodology:

-

Reagents: Recombinant human TRKA, TRKB, and TRKC kinase domains, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and this compound.

-

Assay Buffer: A buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.

-

Procedure: a. A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer. b. The kinase, peptide substrate, and varying concentrations of this compound are incubated together in a 96-well plate. c. The kinase reaction is initiated by the addition of ATP. d. After a defined incubation period at room temperature, the reaction is stopped. e. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based ATP detection assay (e.g., ADP-Glo™) or a fluorescence-based method. f. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

The anti-proliferative activity of this compound was assessed in cancer cell lines with known TRK fusions.

Objective: To determine the effect of this compound on the growth of TRK fusion-positive cancer cells.

Methodology:

-

Cell Lines: Human cancer cell lines harboring TRK gene fusions (e.g., KM12 colorectal carcinoma with TPM3-NTRK1 fusion).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a serial dilution of this compound or vehicle control (DMSO). c. After a 72-hour incubation period, cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay. d. The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. e. The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined from the dose-response curve.

In Vivo Xenograft Model

The in vivo efficacy of this compound was evaluated in a mouse xenograft model.

Objective: To assess the anti-tumor activity of orally administered this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice).

-

Tumor Implantation: TRK fusion-positive cancer cells are subcutaneously injected into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when the tumors in the control group reach a specified size or after a defined treatment period.

-

Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the TRK signaling pathway and the experimental workflow for evaluating TRK inhibitors.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for TRK fusion-positive cancers. Its novel tetracyclic scaffold and potent, selective inhibition of TRK kinases, including resistance mutants, underscore the success of the structure-guided drug design and optimization process. The comprehensive in vitro and in vivo characterization provides a solid foundation for its clinical development. The detailed understanding of its structure-activity relationship, facilitated by X-ray crystallography, will continue to guide the development of next-generation TRK inhibitors with even greater efficacy and safety profiles.

References

The Synthesis of CH7057288: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH7057288 is a potent and selective pan-Trk inhibitor that has demonstrated significant potential in the treatment of cancers harboring NTRK gene fusions. This technical guide provides a comprehensive overview of the chemical synthesis pathway of this compound, based on methodologies reported in peer-reviewed scientific literature. The synthesis is a multi-step process commencing from commercially available starting materials and culminating in the formation of the complex tetracyclic core of the final compound. This document details the experimental protocols for key transformations, presents quantitative data in a structured format, and includes a visual representation of the synthetic route to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The discovery of oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes in a wide array of cancers has established the Trk signaling pathway as a significant therapeutic target. This compound has emerged as a promising inhibitor of this pathway, exhibiting high potency and selectivity. The intricate molecular architecture of this compound necessitates a sophisticated and well-optimized synthetic strategy. This guide will focus on a reported 11-step synthesis, which has been developed for scalable manufacturing.[1]

Overall Synthesis Pathway

The synthesis of this compound begins with methyl 2-(3-aminophenyl)-2-methylpropanoate and proceeds through a series of transformations including a key sequential double cyclization to construct the benzofuran-fused heterocyclic core. The overall pathway is depicted in the following diagram:

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, along with tabulated quantitative data.

Synthesis of Key Intermediates

The initial steps of the synthesis focus on the construction of a key benzofuran intermediate.

Table 1: Synthesis of Early-Stage Intermediates

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Methyl 2-(3-aminophenyl)-2-methylpropanoate | 2,4-dichloro-5-nitropyrimidine, DIPEA, NMP, 80 °C | Intermediate 1 | 95 |

| 2 | Intermediate 1 | 3-(tert-butoxycarbonyl)propanoic acid, HATU, DIPEA, DMF, rt | Intermediate 2 | 92 |

| 3 | Intermediate 2 | LiOH, THF/H2O, rt | Intermediate 3 | 98 |

| 4 | Intermediate 3 | Acetic anhydride, 120 °C | Intermediate 4 | 85 |

Experimental Protocol for Step 1: N-Arylation

To a solution of methyl 2-(3-aminophenyl)-2-methylpropanoate (1.0 eq) in N-methyl-2-pyrrolidone (NMP), 2,4-dichloro-5-nitropyrimidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is stirred at 80 °C for 12 hours. After completion, the reaction is cooled to room temperature and water is added. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford Intermediate 1.

Experimental Protocol for Step 2: Amide Coupling

Intermediate 1 (1.0 eq) and 3-(tert-butoxycarbonyl)propanoic acid (1.2 eq) are dissolved in dimethylformamide (DMF). 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.3 eq) and DIPEA (3.0 eq) are added, and the mixture is stirred at room temperature for 16 hours. The reaction mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give Intermediate 2.

Formation of the Tetracyclic Core

A critical part of the synthesis involves a sequential double cyclization to form the characteristic four-membered benzofuran-fused heterocycle.

Table 2: Synthesis of the Tetracyclic Core and Final Product

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 5 | Intermediate 4 | Boc2O, DMAP, CH2Cl2, rt | Intermediate 5 | 99 |

| 6 | Intermediate 5 | (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 90 °C | Intermediate 6 | 88 |

| 7 | Intermediate 6 | TFA, CH2Cl2, rt | Intermediate 7 | 95 |

| 8 | Intermediate 7 | PPh3, DEAD, THF, 0 °C to rt | Intermediate 8 | 75 |

| 9 | Intermediate 8 | MsCl, Et3N, CH2Cl2, 0 °C | Intermediate 9 | 93 |

| 10 & 11 | Intermediate 9 | 1. (S)-3-hydroxypyrrolidine, K2CO3, DMF, 80 °C; 2. HCl in EtOAc | This compound | 85 (over 2 steps) |

Experimental Protocol for Step 8: Intramolecular Cyclization

To a solution of Intermediate 7 (1.0 eq) in tetrahydrofuran (THF) at 0 °C is added triphenylphosphine (PPh3) (1.5 eq) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.5 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield Intermediate 8.

Experimental Protocol for Steps 10 & 11: Final Assembly

Intermediate 9 (1.0 eq) is dissolved in DMF, and (S)-3-hydroxypyrrolidine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq) are added. The mixture is heated to 80 °C and stirred for 6 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in ethyl acetate, and a solution of HCl in ethyl acetate is added. The resulting precipitate is collected by filtration, washed with ethyl acetate, and dried to give the final product, this compound, as a hydrochloride salt.

Signaling Pathway and Experimental Workflow

This compound functions by inhibiting the Trk signaling pathway, which is aberrantly activated in cancers with NTRK gene fusions. The binding of neurotrophins to Trk receptors leads to dimerization, autophosphorylation, and activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the Trk kinase domain, preventing its activation and subsequent downstream signaling.

The experimental workflow for evaluating the efficacy of synthesized this compound typically involves a series of in vitro and in vivo assays.

Conclusion

The synthesis of this compound is a challenging yet well-defined process that provides access to a clinically relevant pan-Trk inhibitor. The 11-step sequence described herein employs robust and scalable chemical transformations, making it suitable for the production of significant quantities of the active pharmaceutical ingredient.[1] This technical guide, with its detailed protocols, tabulated data, and visual representations of the synthesis and its biological context, serves as a valuable resource for researchers engaged in the fields of medicinal chemistry, process development, and cancer biology. The continued exploration and optimization of synthetic routes to compounds like this compound will be crucial for advancing the development of targeted therapies for genetically defined cancers.

References

CH7057288: A Technical Whitepaper on Target Binding and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7057288 is a potent and selective, orally bioavailable pan-Tropomyosin receptor kinase (TRK) inhibitor.[1][2] TRK family members (TRKA, TRKB, TRKC), encoded by the NTRK genes, are key regulators of neuronal development and function.[3][4] In various cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which encode chimeric TRK proteins with constitutively active kinase domains.[4][5] These fusion proteins are oncogenic drivers, promoting cell proliferation and survival through the activation of downstream signaling pathways.[4] this compound has demonstrated significant inhibitory activity against wild-type TRK kinases and certain acquired resistance mutations, positioning it as a promising therapeutic agent for TRK fusion-positive cancers.[2]

Target Binding Affinity

This compound exhibits potent inhibitory activity against the three TRK family members in cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a high affinity for its targets.

| Target | IC50 (nM) |

| TRKA | 1.1[1] |

| TRKB | 7.8[1] |

| TRKC | 5.1[1] |

Mechanism of Action and Signaling Pathway

TRK fusion proteins, through ligand-independent dimerization, autophosphorylate specific tyrosine residues within their kinase domains.[5][6] This leads to the recruitment and activation of adaptor proteins such as SHC, FRS2, and PLCγ.[3] These adaptors, in turn, initiate a cascade of downstream signaling events, primarily through the MAPK, PI3K/Akt, and PKC pathways, ultimately leading to the activation of transcription factors like E2F, which promote cell cycle progression and proliferation.[1][3] this compound exerts its anti-tumor effects by inhibiting the initial TRK autophosphorylation, thereby blocking these downstream oncogenic signals.[1]

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize the activity of this compound.

Cell-Free Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on TRK kinase activity.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human TRKA, TRKB, or TRKC enzyme with a biotinylated peptide substrate in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Compound Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Initiation: Start the kinase reaction by adding ATP (e.g., 10 µM). Incubate at 30°C for 60 minutes.

-

Termination and Detection: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate. After washing, add a europium-labeled anti-phosphotyrosine antibody.

-

Data Analysis: Measure the time-resolved fluorescence. The signal is proportional to the extent of substrate phosphorylation. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assays

TRK fusion-positive cancer cell lines such as CUTO-3 (lung adenocarcinoma, MPRIP-NTRK1), KM12-Luc (colon carcinoma, TPM3-NTRK1), and MO-91 (acute myeloid leukemia, ETV6-NTRK3) are utilized.[1][7] Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the results to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

This method is used to assess the phosphorylation status of TRK and its downstream signaling proteins.

Methodology:

-

Treatment and Lysis: Treat cultured cells (e.g., CUTO-3, KM12-Luc, MO-91) with various concentrations of this compound for a specified time (e.g., 2 hours).[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-pTRK, anti-TRK, anti-pERK, anti-ERK, anti-pAkt, anti-Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: Subcutaneously implant TRK fusion-positive cells (e.g., 5 x 10^6 KM12 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally at specified doses (e.g., 10, 30, 100 mg/kg) once or twice daily. The vehicle control group receives the formulation buffer.

-

Efficacy Evaluation: Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target engagement). Compare tumor growth between treated and control groups to determine efficacy. Strong in vivo tumor growth inhibition has been observed for this compound in such models.[1][2]

Conclusion

This compound is a highly potent and selective pan-TRK inhibitor with robust activity in both in vitro and in vivo models of TRK fusion-positive cancers. Its mechanism of action involves the direct inhibition of TRK kinase activity, leading to the suppression of critical downstream signaling pathways, including the MAPK and E2F pathways.[1] The comprehensive preclinical data suggest that this compound holds significant promise as a targeted therapy for patients with tumors harboring NTRK gene fusions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Downstream Signaling Effects of CH7057288

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH7057288 is a potent and selective, orally bioavailable pan-Tropomyosin receptor kinase (TRK) inhibitor. It has demonstrated significant anti-tumor activity in preclinical models of cancers driven by TRK gene fusions. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, quantitative anti-proliferative and in vivo efficacy, and detailed experimental methodologies. The core of this compound's mechanism lies in its ability to inhibit the constitutively activated TRK fusion proteins, leading to the suppression of key downstream signaling pathways, primarily the MAPK and E2F pathways, which are critical for cell proliferation and survival.

Mechanism of Action: Inhibition of TRK Fusion Proteins and Downstream Signaling

TRK fusions are oncogenic drivers in a variety of adult and pediatric cancers. These fusions lead to the constitutive activation of TRK kinase domains, resulting in uncontrolled activation of downstream signaling pathways that promote cell growth, proliferation, and survival. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of TRKA, TRKB, and TRKC.

The primary downstream signaling cascades affected by this compound are the Mitogen-Activated Protein Kinase (MAPK) and the E2F transcription factor pathways.[1][2] Upon inhibition of the TRK fusion protein by this compound, the phosphorylation and activation of key components of the MAPK pathway, such as MEK and ERK, are suppressed. This disruption of the MAPK cascade leads to reduced signaling to the nucleus.

The E2F pathway is a critical regulator of the cell cycle. The retinoblastoma (Rb) protein acts as a key gatekeeper of the G1/S transition by binding to and inhibiting E2F transcription factors. The activity of Rb is, in turn, regulated by cyclin-dependent kinases (CDKs). The TRK-MAPK signaling axis can promote cell cycle progression by influencing the expression and activity of cyclins and CDKs, leading to the phosphorylation and inactivation of Rb, and subsequent release and activation of E2F. By inhibiting the TRK-MAPK pathway, this compound prevents the inactivation of Rb, thereby keeping E2F in an inhibited state and arresting the cell cycle.

Caption: this compound inhibits TRK fusion proteins, blocking downstream MAPK and PI3K/Akt signaling, preventing Rb phosphorylation, and ultimately suppressing E2F-mediated cell proliferation.

Quantitative Data

In Vitro Kinase and Cell Proliferation Inhibition

This compound demonstrates potent and selective inhibitory activity against TRK kinases and TRK fusion-positive cancer cell lines.

| Target | IC50 (nM) |

| TRKA | 1.1 |

| TRKB | 7.8 |

| TRKC | 5.1 |

| Table 1: In vitro kinase inhibitory activity of this compound. |

| Cell Line | TRK Fusion | Cancer Type | IC50 (µM) |

| MO-91 | ETV6-NTRK3 | Acute Myeloid Leukemia | 0.00202 |

| KM-12 | TPM3-NTRK1 | Colorectal Cancer | 0.00508 |

| KM12-Luc | TPM3-NTRK1 | Colorectal Cancer | 0.01085 |

| Table 2: Anti-proliferative activity of this compound in TRK fusion-positive cancer cell lines. |

In Vivo Anti-Tumor Efficacy

This compound exhibits strong tumor growth inhibition in subcutaneously implanted xenograft models of TRK fusion-positive cancers and improves survival in an intracranial brain metastasis model.[1]

Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume curves) and survival data (e.g., median survival, Kaplan-Meier curves) from the primary studies were not publicly available in the searched resources. The following table structure is provided as a template for such data.

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| CUTO-3 (Subcutaneous) | This compound | [Data not available] |

| KM12-Luc (Subcutaneous) | This compound | [Data not available] |

| MO-91 (Subcutaneous) | This compound | [Data not available] |

| Table 3: In vivo tumor growth inhibition by this compound in subcutaneous xenograft models. |

| Xenograft Model | Treatment | Median Event-Free Survival |

| Intracranial Brain Metastasis | This compound | Significantly improved |

| Table 4: In vivo efficacy of this compound in an intracranial xenograft model. |

Experimental Protocols

Cell-Free Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against purified TRKA, TRKB, and TRKC kinases.

-

Methodology:

-

Recombinant human TRKA, TRKB, and TRKC kinase domains are used.

-

Kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The assay measures the phosphorylation of a biotinylated peptide substrate by the respective TRK kinase in the presence of ATP.

-

This compound is serially diluted and incubated with the kinase, substrate, and ATP.

-

The reaction is stopped, and the amount of phosphorylated substrate is detected using a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin conjugate.

-

The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on TRK fusion-positive cancer cell lines.

-

Methodology:

-

TRK fusion-positive cell lines (e.g., MO-91, KM-12, KM12-Luc) and TRK-negative control cell lines are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is determined using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated from the resulting dose-response curves.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the phosphorylation status of TRK and downstream signaling proteins like ERK.

-

Methodology:

-

Cell Culture and Treatment: TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc, MO-91) are cultured to 70-80% confluency. Cells are then treated with various concentrations of this compound (e.g., 0.01, 0.1, and 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-TRKA (Tyr490)/TRKB (Tyr516)

-

Total TRKA/B

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

A loading control antibody such as β-actin or GAPDH.

-

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Workflow for Western blot analysis of this compound's effect on TRK and ERK phosphorylation.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of TRK fusion-positive cancer.

-

Methodology:

-

Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation:

-

Subcutaneous Model: TRK fusion-positive cancer cells (e.g., CUTO-3, KM12-Luc, MO-91) are injected subcutaneously into the flank of the mice.

-

Intracranial Model: For brain metastasis models, luciferase-expressing cancer cells (e.g., CUTO-3-Luc) are implanted intracranially.

-

-

Treatment: Once tumors reach a palpable size (for subcutaneous models) or on a specified day post-implantation (for intracranial models), mice are randomized into treatment and vehicle control groups. This compound is administered orally, typically once daily.

-

Efficacy Evaluation:

-

Subcutaneous Model: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor growth inhibition is calculated at the end of the study.

-

Intracranial Model: Tumor growth can be monitored by bioluminescence imaging. The primary endpoint is event-free survival.

-

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting to assess the inhibition of TRK phosphorylation in vivo.

-

Conclusion

This compound is a potent and selective pan-TRK inhibitor that effectively targets cancers driven by TRK fusions. Its mechanism of action involves the direct inhibition of TRK kinase activity, leading to the suppression of critical downstream signaling pathways, including the MAPK and E2F pathways. This results in the inhibition of cell proliferation and potent anti-tumor efficacy in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on TRK-targeted therapies. Further investigation into the detailed molecular links between TRK-MAPK inhibition and E2F pathway regulation will continue to enhance our understanding of the therapeutic potential of this compound.

References

CH7057288: A Potent and Selective Inhibitor of TRK Fusion Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers in a wide array of solid tumors. The constitutive activation of TRK signaling pathways by these fusion proteins promotes cell proliferation and survival. CH7057288 is a novel, orally bioavailable, and selective pan-TRK inhibitor that has demonstrated potent activity against wild-type TRK proteins and certain acquired resistance mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

This compound is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[1][2][3][4] By binding to the ATP-binding pocket of the TRK kinase domain, this compound prevents the phosphorylation of downstream signaling molecules. Gene expression analysis has revealed that this compound effectively suppresses the MAPK and E2F signaling pathways, which are downstream of the TRK fusion protein activation.[1][2] The inhibition of these pathways ultimately leads to decreased cell proliferation and tumor growth in TRK fusion-positive cancers.[1][2]

An X-ray crystal structure of the TRKA-CH7057288 complex has shown that the inhibitor binds to the DFG-out conformation of the kinase.[1][2] This binding mode is significant as it allows this compound to maintain activity against certain resistance mutations that affect the kinase domain.[1][2]

Signaling Pathway Inhibition

The following diagram illustrates the canonical TRK signaling pathway and the point of inhibition by this compound.

Quantitative Inhibitory Data

This compound exhibits potent inhibitory activity against the three TRK kinases in cell-free assays. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound.

| Target Kinase | IC50 (nM) |

| TRKA | 1.1[4] |

| TRKB | 7.8[4] |

| TRKC | 5.1[4] |

| Table 1: In vitro kinase inhibitory activity of this compound. |

Furthermore, this compound has demonstrated efficacy against acquired resistance mutations that can arise during treatment with other TRK inhibitors. The compound maintains a similar level of in vitro and in vivo activity against one such resistant mutant.[1][2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Cell-Free Kinase Assays

The inhibitory activity of this compound against TRKA, TRKB, and TRKC was determined using a cell-free kinase assay.

Protocol:

-

Recombinant human TRKA, TRKB, or TRKC enzyme is incubated with a specific substrate peptide and ATP in a reaction buffer.

-

This compound is added to the reaction mixture at various concentrations.

-

The reactions are incubated at room temperature to allow for kinase activity.

-

The level of substrate phosphorylation is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

-

The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assays

The anti-proliferative effect of this compound was evaluated in cancer cell lines harboring TRK fusions.

Protocol:

-

TRK fusion-positive and TRK-negative cancer cell lines are seeded into 96-well plates.

-

After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

The plates are incubated for a specified duration (e.g., 72 hours) to allow for cell proliferation.

-

Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The concentration of this compound that inhibits 50% of cell growth (GI50) is calculated.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was assessed in mouse xenograft models.

Protocol:

-

TRK fusion-positive human cancer cells are implanted subcutaneously or intracranially into immunodeficient mice.[1]

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various dose levels and schedules.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis, such as pharmacodynamic biomarker assessment.

-

In intracranial models, event-free survival is also monitored.[1]

Conclusion

This compound is a potent and selective pan-TRK inhibitor with a novel chemical structure.[1][3] It demonstrates significant anti-proliferative activity in TRK fusion-positive cancer cells and robust anti-tumor efficacy in preclinical xenograft models, including an intracranial model mimicking brain metastasis.[1][2] Notably, this compound retains its activity against at least one known resistance mutation, suggesting it may offer a therapeutic advantage over other TRK inhibitors.[1][2] These findings support the continued development of this compound as a promising therapeutic agent for the treatment of TRK fusion-driven cancers.[1]

References

CH7057288: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7057288 is a potent and selective inhibitor of the Tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC.[1][2][3] These receptor tyrosine kinases are critical drivers in the development and function of the nervous system. Genetic alterations, such as gene fusions involving the NTRK genes that encode these receptors, can lead to the expression of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of cancers.[2][3] this compound has demonstrated significant inhibitory activity against these TRK kinases, making it a promising therapeutic agent for TRK fusion-positive cancers.[2][3] This document provides an in-depth technical overview of the selectivity profile of this compound, detailing its activity against a panel of kinases, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile

The selectivity of this compound has been quantitatively assessed against its primary TRK targets and a panel of other kinases to determine its specificity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

| Kinase Family | Target Kinase | IC50 (nM) |

| Tyrosine Kinase | TRKA | 1.1[1] |

| TRKB | 7.8 | |

| TRKC | 5.1[4] | |

| INSR | 3,800[4] | |

| ALK | > 10,000[4] | |

| EGFR | > 10,000[4] | |

| FGFR2 | > 10,000[4] | |

| FLT3 | > 10,000[4] | |

| HER2 | > 10,000[4] | |

| JAK2 | > 10,000[4] | |

| KDR | > 10,000[4] |

Signaling Pathways

This compound effectively suppresses downstream signaling pathways that are activated by TRK fusion proteins. Gene expression analysis has revealed that this compound inhibits the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways, which are crucial for cell proliferation and survival.[1][2][3]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves biochemical assays to quantify enzyme inhibition and cell-based assays to assess the impact on signaling pathways.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay determines the concentration-dependent inhibition of purified kinase enzymes by this compound.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The amount of product formed, often measured as ADP production or substrate phosphorylation, is inversely proportional to the inhibitory activity of the compound.

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control reaction without the inhibitor is included.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of a final component (e.g., ATP or enzyme). The mixture is incubated for a defined period at a controlled temperature.

-

Termination and Detection: The reaction is stopped, and the amount of product is quantified. Common detection methods include radiometric assays (measuring incorporation of 32P or 33P), fluorescence-based assays (detecting ADP production), or luminescence-based assays.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Downstream Signaling

This method is used to detect the phosphorylation status of key proteins in the TRK signaling pathway within cancer cells, confirming the mechanism of action of this compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.

General Protocol:

-

Cell Culture and Treatment: TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc, MO-91) are cultured. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[1]

-

Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading in the subsequent steps.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-TRK, phospho-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane, and the light signal produced is captured using an imaging system.

-

Analysis: The membrane is often stripped and re-probed with antibodies for the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to normalize the data. The intensity of the bands is quantified to determine the change in protein phosphorylation upon treatment with this compound.

Conclusion

This compound is a highly potent and selective pan-TRK inhibitor with excellent differentiation from other kinases. Its mechanism of action involves the direct inhibition of TRKA, TRKB, and TRKC, leading to the suppression of critical downstream signaling pathways, including the MAPK and E2F pathways. The robust preclinical data, supported by detailed biochemical and cellular assays, underscore the potential of this compound as a targeted therapeutic for cancers driven by TRK fusions.

References

The Role of CH7057288 in Neurotrophic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH7057288 is a potent and selective pan-Tropomyosin receptor kinase (pan-TRK) inhibitor that has demonstrated significant therapeutic potential in preclinical models of TRK fusion-positive cancers.[1][2] By targeting the enzymatic activity of TRKA, TRKB, and TRKC, this compound effectively abrogates the aberrant signaling cascades that drive tumor growth and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating neurotrophic signaling pathways. We present a compilation of its inhibitory and anti-proliferative activities, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it impacts.

Introduction to Neurotrophic Signaling and TRK Receptors

Neurotrophins are a family of growth factors essential for the development, survival, and function of neurons. Their biological effects are primarily mediated through the Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases: TRKA, TRKB, and TRKC. Under normal physiological conditions, the binding of neurotrophins such as Nerve Growth Factor (NGF) to TRKA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) to TRKB, and Neurotrophin-3 (NT-3) to TRKC, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers a cascade of downstream intracellular signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway, which are crucial for neuronal cell survival, differentiation, and proliferation.

In the context of cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with various partner genes. These resulting TRK fusion proteins are constitutively active, driving ligand-independent signaling and promoting tumorigenesis in a wide range of adult and pediatric cancers.[2] This has established the TRK family as a key therapeutic target.

This compound: A Potent Pan-TRK Inhibitor

This compound is a novel, orally bioavailable small molecule inhibitor designed to target the ATP-binding site of the TRK kinase domain. Its potent and selective inhibition of all three TRK family members makes it a "pan-TRK" inhibitor.

In Vitro Inhibitory and Anti-proliferative Activity

The potency of this compound has been quantified through in vitro kinase assays and cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| TRKA | 1.1 |

| TRKB | 7.8 |

| TRKC | 5.1 |

Data sourced from publicly available information.[3][4]

Table 2: Anti-proliferative Activity of this compound in TRK Fusion-Positive Cell Lines

| Cell Line | TRK Fusion | IC50 (nM) |

| CUTO-3 | TPM3-NTRK1 | 2.0 |

| KM12 | TPM3-NTRK1 | 5.1 |

| MO-91 | MPRIP-NTRK1 | 2.0 |

Data represents the concentration of this compound required to inhibit cell proliferation by 50% and is sourced from publicly available information.

In Vivo Anti-Tumor Efficacy

In preclinical xenograft models using TRK fusion-positive cancer cell lines, orally administered this compound has demonstrated strong dose-dependent inhibition of tumor growth, leading to significant tumor regression.[1][2] Furthermore, in an intracranial implantation model, this compound was shown to induce tumor regression and improve event-free survival, indicating its ability to cross the blood-brain barrier.[1][2]

Mechanism of Action: Inhibition of Downstream Signaling Pathways

This compound exerts its anti-tumor effects by blocking the constitutive activation of downstream signaling pathways driven by TRK fusions. Gene expression analysis has revealed that this compound significantly suppresses the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways.[1][2]

The TRK Signaling Cascade

The canonical TRK signaling pathway, upon activation, branches into several key cascades that regulate cellular processes.

Inhibition by this compound and Downstream Effects

This compound directly inhibits the kinase activity of the TRK receptor, preventing the initial autophosphorylation event and thereby blocking all subsequent downstream signaling. This leads to the suppression of the MAPK pathway (Ras-Raf-MEK-ERK) and consequently, the E2F pathway, which is often regulated by MAPK signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro TRK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of TRK kinases.

Materials:

-

Recombinant human TRKA, TRKB, and TRKC enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

This compound (serially diluted in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the TRK enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of TRK fusion-positive cancer cell lines.

Materials:

-

TRK fusion-positive cell lines (e.g., CUTO-3, KM12, MO-91)

-

Complete cell culture medium

-

This compound (serially diluted in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted compound or vehicle control (medium with DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect the phosphorylation status of TRK and downstream signaling proteins like ERK, providing a direct measure of target engagement by this compound.

Materials:

-

TRK fusion-positive cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat TRK fusion-positive cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a potent and selective pan-TRK inhibitor that effectively targets the oncogenic signaling driven by TRK fusions. Its mechanism of action involves the direct inhibition of TRK kinase activity, leading to the suppression of critical downstream pathways, notably the MAPK and E2F signaling cascades. The robust anti-proliferative and anti-tumor activity observed in preclinical models underscores its potential as a valuable therapeutic agent for patients with TRK fusion-positive cancers. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and other TRK inhibitors in the context of neurotrophic signaling and cancer therapy.

References

- 1. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 细胞活力和增殖测定 [sigmaaldrich.com]

- 3. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

Methodological & Application

Application Notes and Protocols for CH7057288 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7057288 is a potent and selective inhibitor of Tropomyosin receptor kinases (TRK), encompassing TRKA, TRKB, and TRKC.[1] These receptor tyrosine kinases, when constitutively activated through gene fusions, act as oncogenic drivers in a wide array of cancers.[1] this compound has demonstrated significant inhibitory activity against wild-type TRK kinases and various TRK fusion proteins, leading to the suppression of downstream signaling pathways and the inhibition of tumor cell proliferation. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound targets the ATP-binding site of the TRK kinase domain. This competitive inhibition prevents the autophosphorylation of the TRK receptors, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected by TRK inhibition are the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways, which are crucial for cell proliferation and survival.[1]

Signaling Pathway

The following diagram illustrates the TRK signaling pathway and the point of inhibition by this compound.

Data Presentation

Biochemical Inhibitory Activity

The following table summarizes the in vitro potency of this compound against the catalytic domains of TRKA, TRKB, and TRKC.

| Target | IC50 (nM) |

| TRKA | 1.1 |

| TRKB | 7.8 |

| TRKC | 5.1 |

Data sourced from publicly available information.

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines are presented below.

| Cell Line | Cancer Type | TRK Fusion | IC50 (nM) |

| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | Data not available |

| KM12-Luc | Colorectal Cancer | TPM3-NTRK1 | Data not available |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Data not available |

Experimental Protocols

In Vitro TRK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinase domains. A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed to measure the amount of ADP produced, which is inversely proportional to the kinase activity.[2][3][4]

Materials:

-

Recombinant human TRK kinase domains (TRKA, TRKB, TRKC)

-

Kinase substrate (e.g., a generic tyrosine kinase substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader with luminescence detection capabilities

Workflow Diagram:

Protocol:

-

Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).

-

In a 384-well plate, add the TRK kinase and the kinase substrate to each well.

-

Add the serially diluted this compound or a vehicle control (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-